molecular formula C21H28O2Si B12043289 trans-(2-((Tert-butyldiphenylsilyloxy)methyl)cyclopropyl)methanol

trans-(2-((Tert-butyldiphenylsilyloxy)methyl)cyclopropyl)methanol

Cat. No.: B12043289
M. Wt: 340.5 g/mol
InChI Key: UDQZGHRUSQGZFC-ROUUACIJSA-N
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Description

((1R,2R)-2-(((tert-Butyldiphenylsilyl)oxy)methyl)cyclopropyl)methanol, AldrichCPR: is a complex organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound is characterized by the presence of a cyclopropyl ring, a tert-butyldiphenylsilyl group, and a hydroxymethyl group, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ((1R,2R)-2-(((tert-Butyldiphenylsilyl)oxy)methyl)cyclopropyl)methanol typically involves the following steps:

    Formation of the Cyclopropyl Ring: The cyclopropyl ring is often formed through a cyclopropanation reaction, where an alkene reacts with a carbene or a carbenoid reagent.

    Introduction of the tert-Butyldiphenylsilyl Group: The tert-butyldiphenylsilyl group is introduced via a silylation reaction, where a silylating agent such as tert-butyldiphenylsilyl chloride reacts with an alcohol or a hydroxyl group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid or an aldehyde.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.

    Substitution: The tert-butyldiphenylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical.

    Substitution: Nucleophiles such as halides or amines can be used under basic conditions.

Major Products:

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Alcohols, alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: It can be used as a ligand in catalytic reactions.

Biology:

    Biochemical Studies: The compound’s unique structure makes it useful in studying enzyme-substrate interactions.

Medicine:

    Drug Development: It can be used as a building block in the synthesis of pharmaceutical compounds.

Industry:

    Material Science: The compound is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which ((1R,2R)-2-(((tert-Butyldiphenylsilyl)oxy)methyl)cyclopropyl)methanol exerts its effects involves interactions with various molecular targets. The tert-butyldiphenylsilyl group provides steric hindrance, which can influence the compound’s reactivity and interactions with other molecules. The hydroxymethyl group can participate in hydrogen bonding, affecting the compound’s solubility and binding properties.

Comparison with Similar Compounds

  • ((1R,2R)-2-(((tert-Butyldimethylsilyl)oxy)methyl)cyclopropyl)methanol
  • ((1R,2R)-2-(((tert-Butylphenylsilyl)oxy)methyl)cyclopropyl)methanol

Comparison:

  • Structural Differences: The main difference lies in the substituents on the silyl group. The presence of different alkyl or aryl groups can significantly affect the compound’s reactivity and applications.
  • Reactivity: The tert-butyldiphenylsilyl group provides more steric hindrance compared to tert-butyldimethylsilyl, making the compound less reactive in certain reactions.
  • Applications: The unique structural features of ((1R,2R)-2-(((tert-Butyldiphenylsilyl)oxy)methyl)cyclopropyl)methanol make it more suitable for specific applications in catalysis and material science compared to its analogs.

This detailed article provides a comprehensive overview of ((1R,2R)-2-(((tert-Butyldiphenylsilyl)oxy)methyl)cyclopropyl)methanol, AldrichCPR, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C21H28O2Si

Molecular Weight

340.5 g/mol

IUPAC Name

[(1R,2R)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]cyclopropyl]methanol

InChI

InChI=1S/C21H28O2Si/c1-21(2,3)24(19-10-6-4-7-11-19,20-12-8-5-9-13-20)23-16-18-14-17(18)15-22/h4-13,17-18,22H,14-16H2,1-3H3/t17-,18-/m0/s1

InChI Key

UDQZGHRUSQGZFC-ROUUACIJSA-N

Isomeric SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC[C@@H]3C[C@H]3CO

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3CC3CO

Origin of Product

United States

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